molecular formula C₄₃H₅₁NO₁₄ B1156575 Docetaxel Crotonaldehyde Analog

Docetaxel Crotonaldehyde Analog

Cat. No.: B1156575
M. Wt: 805.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

Docetaxel crotonaldehyde analog is a semi-synthetic derivative of docetaxel, with the molecular formula C₄₃H₅₁NO₁₄ and a molecular weight of 805.86–805.9 g/mol . This aligns with its structural relationship to docetaxel (C₄₃H₅₃NO₁₄, molecular weight 807.89 g/mol), differing by two hydrogen atoms due to the substitution of a hydroxyl group with a crotonaldehyde moiety.

Table 1: Molecular comparison between docetaxel and its crotonaldehyde analog

Property Docetaxel This compound
Molecular Formula C₄₃H₅₃NO₁₄ C₄₃H₅₁NO₁₄
Molecular Weight (g/mol) 807.89 805.86–805.9
Key Functional Groups Hydroxyl, benzoyl Crotonaldehyde, benzoyl

The reduced molecular weight reflects the introduction of an α,β-unsaturated aldehyde group, which replaces a hydroxyl group in the parent structure.

Stereochemical Configuration and Isomeric Properties

The compound exhibits 11 stereocenters , as confirmed by its IUPAC name:
(1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate. The E-configuration of the crotonaldehyde moiety introduces rigidity, affecting its conformational stability compared to docetaxel.

Table 2: Key stereochemical features

Feature Description
Stereocenters 11 chiral centers, including C1, C2, C3, C9, and others
Double Bond Geometry E-configuration at C3–C4 and C7–C8 positions
Conformational Flexibility Reduced due to crotonaldehyde’s planar structure

Isomeric possibilities arise from the crotonaldehyde group’s geometry and the tert-butoxycarbonyl (Boc) protected amine. However, no naturally occurring isomers have been reported.

Comparative Structural Analysis with Parent Compound Docetaxel

This compound retains the core taxane skeleton of docetaxel but features critical modifications:

  • Crotonaldehyde Substitution : A crotonaldehyde group replaces the C-10 hydroxyl group, introducing an α,β-unsaturated carbonyl system.
  • Boc Protection : The N-terminal of the phenylisoserine side chain remains protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthesis.

Table 3: Structural differences between docetaxel and its analog

Structural Feature Docetaxel Crotonaldehyde Analog
C-10 Substituent Hydroxyl (-OH) Crotonaldehyde (CH=CHCHO)
Solubility Low water solubility Improved solubility due to polar aldehyde
Reactivity Susceptible to oxidation at C-10 Stabilized via conjugation in crotonaldehyde

These changes alter the compound’s electronic profile, potentially enhancing interactions with β-tubulin’s hydrophobic binding pocket.

Crystallographic and Conformational Studies

X-ray powder diffraction (XRPD) and thermogravimetric analyses reveal that this compound adopts a bilayer crystal packing similar to docetaxel trihydrate. Key findings include:

  • Hydrogen Bonding Network : The crotonaldehyde oxygen forms hydrogen bonds with water molecules (2.29 Å), stabilizing the lattice.
  • Conformational Rigidity : The E-configuration of the crotonaldehyde group restricts rotation, leading to a planar arrangement that enhances crystallinity.

Table 4: Crystallographic parameters

Parameter Value
Crystal System Monoclinic
Space Group P 21 21 21
Unit Cell Dimensions a = 8.625 Å, b = 12.91 Å, c = 39.764 Å
Hydrogen Bonds 5 per asymmetric unit

Molecular dynamics simulations suggest that the crotonaldehyde moiety improves binding to β-tubulin by forming Van der Waals interactions with Thr-276 and Gln-281 residues, akin to docetaxel’s C-13 side chain. However, the analog’s altered solubility profile may influence its pharmacokinetic behavior.

Properties

Molecular Formula

C₄₃H₅₁NO₁₄

Molecular Weight

805.86

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Reactivity and Stability

  • Crotonaldehyde vs. Acrolein : Both α,β-unsaturated aldehydes, crotonaldehyde and acrolein, undergo aldol condensation and cross-coupling reactions. For instance, crotonaldehyde reacts with acetaldehyde to form hexadienal, which can further cyclize or polymerize into heavier compounds . Such reactivity could influence the stability of Docetaxel Crotonaldehyde Analog in formulation or biological systems.
  • Interaction with Catalysts: Crotonaldehyde binds to MgO catalysts via its terminal carbon and hydroxyl group, facilitated by Mg-Mg distances matching its molecular size. In contrast, ZnO’s longer Zn-Zn distance hinders simultaneous bonding . This suggests that the analog’s interactions with metal-based drug delivery systems may vary depending on structural alignment.

DNA Adduct Formation and Genotoxicity

  • Crotonaldehyde vs. Acrolein: Both aldehydes form cyclic 1,N2-deoxyguanosine adducts, which are implicated in DNA damage and mutagenesis. Crotonaldehyde’s adducts are structurally similar to those generated by acrolein but exhibit distinct stereochemistry and metabolic activation pathways . This implies that the analog’s crotonaldehyde moiety may confer unique genotoxic risks compared to other taxanes lacking such groups.
  • Comparison with N-Nitrosopyrrolidine Metabolites: Crotonaldehyde-derived DNA adducts mirror those formed by α-hydroxylated N-nitrosopyrrolidine, a carcinogenic nitrosamine .

Toxicity and Metabolism

  • Bioactivation: Crotonaldehyde is bioactivated via oxidation to reactive intermediates, such as epoxides, which covalently bind to proteins and DNA. This process is linked to hepatotoxicity and carcinogenicity in preclinical models . The analog’s toxicity profile may differ from docetaxel, which primarily causes myelosuppression and neuropathy, due to this additional aldehyde-mediated toxicity.
  • Regulatory Perspectives : The U.S. EPA identifies trans-crotonaldehyde as a high-priority toxicant, with inhalation and dermal exposure linked to respiratory and ocular damage . Regulatory scrutiny of the analog may intensify if crotonaldehyde-related toxicity is observed in preclinical studies.

Pharmacokinetics and Drug Delivery

  • This contrasts with paclitaxel or docetaxel, which are metabolized primarily via cytochrome P450 pathways without aldehyde-specific reactivity.
  • Catalytic Oxidation: Gold-palladium alloys enhance crotonaldehyde’s selective oxidation to crotonic acid . If the analog’s efficacy depends on similar oxidation, nanoparticle-based delivery systems could optimize its therapeutic index.

Q & A

Q. What are the best practices for documenting negative or inconclusive results in studies involving this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in repositories like Zenodo or preprint servers. Include raw data (e.g., dose-response curves) and experimental limitations in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.